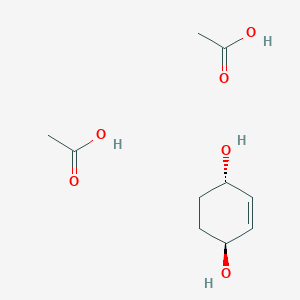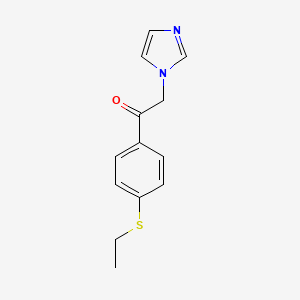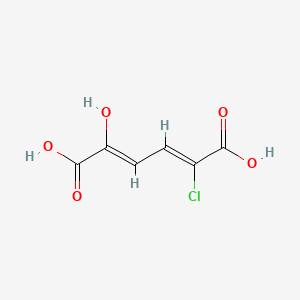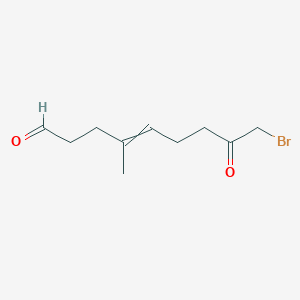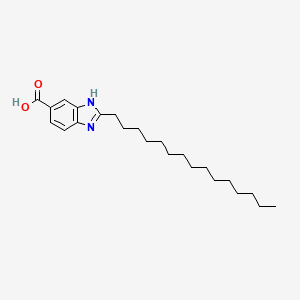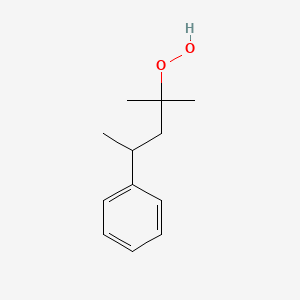
2-Methyl-4-phenylpentane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylpentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane chain with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpentane-2-peroxol typically involves the reaction of 2-Methyl-4-phenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to prevent decomposition and ensure the stability of the peroxol compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylpentane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Methyl-4-phenylpentane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in polymerization processes and as a stabilizer in certain industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include:
Oxidative Stress Pathways: Activation of cellular defense mechanisms against oxidative damage.
Signal Transduction Pathways: Modulation of signaling pathways that respond to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylpentane: Lacks the peroxol group, making it less reactive in oxidation reactions.
4-Phenylpentane-2-peroxol: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness
2-Methyl-4-phenylpentane-2-peroxol is unique due to the presence of both methyl and phenyl groups, which influence its chemical reactivity and stability. The peroxol group makes it a potent oxidizing agent, distinguishing it from other similar compounds.
Properties
CAS No. |
78484-97-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4-hydroperoxy-4-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(9-12(2,3)14-13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChI Key |
QRQWPQULMMWMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


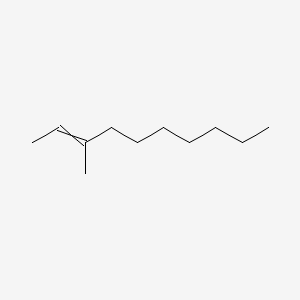
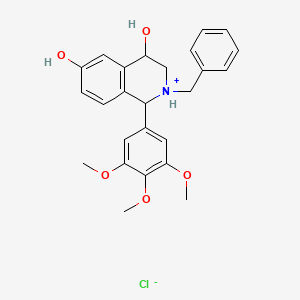
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
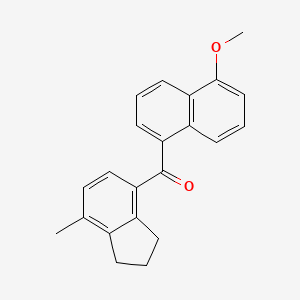
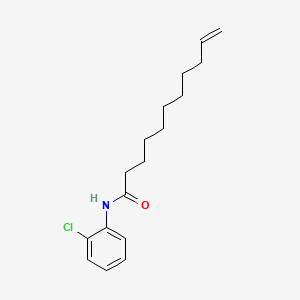
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)



